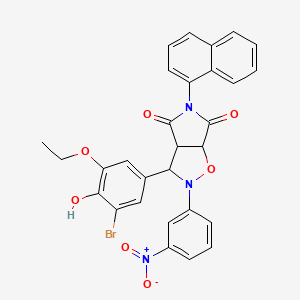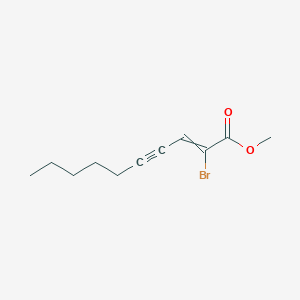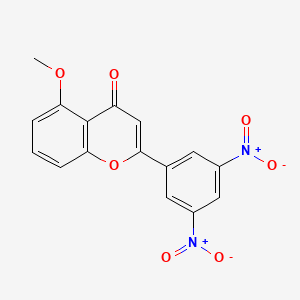![molecular formula C20H22N4O B12620598 2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine CAS No. 917899-46-8](/img/structure/B12620598.png)
2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-{4-[4-(1H-Pyrazol-4-yl)phenyl]piperidin-4-yl}pyridin ist eine komplexe organische Verbindung, die einen Pyridinring mit einer Methoxygruppe und einen Piperidinring aufweist. Der Piperidinring ist weiter mit einem Phenylring substituiert, der eine Pyrazol-Einheit enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methoxy-5-{4-[4-(1H-Pyrazol-4-yl)phenyl]piperidin-4-yl}pyridin erfolgt typischerweise in einer mehrstufigen organischen Synthese. Der Prozess beginnt mit der Herstellung des Pyridinrings, gefolgt von der Einführung der Methoxygruppe. Anschließend wird der Piperidinring synthetisiert und an den Pyridinring gebunden. Der Phenylring mit der Pyrazoleinheit wird in den letzten Schritten eingeführt. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören verschiedene halogenierte Verbindungen, metallorganische Reagenzien und Katalysatoren, um die Bildung der gewünschten Bindungen zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Dies würde eine Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Durchflusschemie und automatisierte Synthese könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methoxy-5-{4-[4-(1H-Pyrazol-4-yl)phenyl]piperidin-4-yl}pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um eine Hydroxylgruppe zu bilden.
Reduktion: Der Pyrazolring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Wasserstoffatome am Phenylring können durch andere funktionelle Gruppen substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Halogenierung kann unter geeigneten Bedingungen mit Reagenzien wie Brom (Br2) oder Chlor (Cl2) erreicht werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So würde beispielsweise die Oxidation der Methoxygruppe zu einem Hydroxylderivat führen, während die Reduktion des Pyrazolrings zu einem Dihydropyrazolderivat führen könnte .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-{4-[4-(1H-Pyrazol-4-yl)phenyl]piperidin-4-yl}pyridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die die Rezeptorbindung und die Enzyminhibition betreffen.
Medizin: Sie hat aufgrund ihrer Fähigkeit, mit spezifischen biologischen Zielstrukturen zu interagieren, potenzielle therapeutische Anwendungen.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 2-Methoxy-5-{4-[4-(1H-Pyrazol-4-yl)phenyl]piperidin-4-yl}pyridin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Pyrazoleinheit ist dafür bekannt, an bestimmte Rezeptoren und Enzyme zu binden und deren Aktivität zu modulieren. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Enzymaktivität oder der Veränderung von Rezeptor-Signalwegen .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine involves its interaction with specific molecular targets. The pyrazole moiety is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin
- 2-Methyl-5-(1H-Pyrazol-4-yl)pyridin
Einzigartigkeit
2-Methoxy-5-{4-[4-(1H-Pyrazol-4-yl)phenyl]piperidin-4-yl}pyridin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein sowohl des Pyrazol- als auch des Piperidinrings ermöglicht vielfältige Wechselwirkungen mit biologischen Zielstrukturen, wodurch es eine wertvolle Verbindung für Forschung und potenzielle therapeutische Anwendungen ist .
Eigenschaften
CAS-Nummer |
917899-46-8 |
|---|---|
Molekularformel |
C20H22N4O |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-methoxy-5-[4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl]pyridine |
InChI |
InChI=1S/C20H22N4O/c1-25-19-7-6-18(14-22-19)20(8-10-21-11-9-20)17-4-2-15(3-5-17)16-12-23-24-13-16/h2-7,12-14,21H,8-11H2,1H3,(H,23,24) |
InChI-Schlüssel |
ZSODKANLPVZFMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)C2(CCNCC2)C3=CC=C(C=C3)C4=CNN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)
![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)

![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)



![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)

![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)

![N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide](/img/structure/B12620586.png)
![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)
